sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Overview
Description
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is a complex organic compound that belongs to the class of phosphatidylserines. These compounds are integral components of cell membranes and play crucial roles in cellular functions. The compound is characterized by its intricate structure, which includes multiple double bonds and ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate typically involves the esterification of docosahexaenoic acid and palmitic acid with glycerol, followed by phosphorylation and subsequent reaction with serine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and continuous flow systems helps in maintaining the efficiency and yield of the production process. The raw materials, such as fish oils and vegetable oils, are sourced and processed to extract the necessary fatty acids .
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions, resulting in the release of fatty acids and glycerol.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents such as hydrochloric acid or sodium hydroxide, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors .
Major Products
The major products formed from these reactions include free fatty acids, glycerol, and various phosphorylated derivatives. These products have significant biological and industrial relevance .
Scientific Research Applications
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis, making it a subject of interest in cellular biology research.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moiety is known to interact with various membrane proteins, modulating their function. Additionally, the phosphoryl group can participate in signaling cascades, affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Another major phospholipid in cell membranes, but with choline as the head group instead of serine.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylinositol: Contains inositol as the head group and is involved in different signaling pathways.
Uniqueness
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is unique due to its specific combination of docosahexaenoic acid and palmitic acid, which imparts distinct biophysical properties to cell membranes. Its role in neuroprotection and cellular signaling further distinguishes it from other phospholipids .
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t46-,47+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXSBBKPUZKCDC-CHKVJERNSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73NNaO10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677094 | |
Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-19-6 | |
Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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